1-Bromo-2-chloro-3-iodo-4-methoxybenzene
Description
1-Bromo-2-chloro-3-iodo-4-methoxybenzene is a polysubstituted benzene derivative with bromine, chlorine, iodine, and methoxy groups at positions 1, 2, 3, and 4, respectively. This compound belongs to the class of halogenated aromatic ethers, characterized by their structural complexity and diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing halogens, which dictate its behavior in further functionalization reactions .
Properties
Molecular Formula |
C7H5BrClIO |
|---|---|
Molecular Weight |
347.37 g/mol |
IUPAC Name |
1-bromo-2-chloro-3-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5BrClIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
InChI Key |
UZJRUOAACFZHSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-3-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method is electrophilic aromatic substitution, where benzene undergoes successive halogenation and methoxylation reactions. For instance:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) to form bromobenzene.
Chlorination: Bromobenzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3) to form 1-Bromo-2-chlorobenzene.
Iodination: The compound is further iodinated using iodine (I2) and an oxidizing agent like nitric acid (HNO3) to form 1-Bromo-2-chloro-3-iodobenzene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-3-iodo-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles in the presence of suitable reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.
Coupling Reactions: It can participate in coupling reactions like Suzuki, Heck, and Sonogashira couplings to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) for reduction.
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) for coupling reactions.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of anilines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-Bromo-2-chloro-3-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of novel drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-iodo-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form sigma complexes with nucleophiles, leading to the formation of substituted products. The presence of multiple halogens and a methoxy group influences its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
a) 4-Bromo-2-chloro-1-methoxybenzene
- Structure : Bromine (position 4), chlorine (position 2), methoxy (position 1).
- Key Differences : The absence of iodine and differing halogen positions result in reduced molecular weight (MW = 235.46 g/mol) compared to the target compound (MW = 361.38 g/mol).
- Reactivity : The meta-directing methoxy group at position 1 alters regioselectivity in further substitution reactions compared to the para-methoxy group in the target compound .
b) 1-Bromo-3-chloro-4-iodobenzene
- Structure : Bromine (position 1), chlorine (position 3), iodine (position 4).
- Key Differences: Lacks the methoxy group, leading to lower polarity and solubility in nonpolar solvents. Its boiling point (~260°C) is significantly lower than that of the target compound due to the absence of the methoxy substituent .
Functional Group Variations
a) 1-Bromo-3-chloro-4-(methylthio)benzene
- Structure : Methylthio (-SMe) replaces methoxy (-OMe) at position 3.
- Key Differences : The methylthio group is less electron-donating than methoxy, reducing activation of the aromatic ring toward electrophilic attack. This compound exhibits lower thermal stability (decomposition above 150°C) compared to the target compound .
b) 1-Bromo-4-fluoro-2-methoxybenzene
- Structure : Fluorine (position 4), bromine (position 1), methoxy (position 2).
- Key Differences : The smaller fluorine atom results in a lower molecular weight (MW = 219.02 g/mol) and higher volatility. NMR data (e.g., ¹H-NMR δ 3.85 ppm for -OCH₃) show distinct shifts due to fluorine’s electronegativity .
Spectral Data and Characterization
- ¹H-NMR : Methoxy protons in para-substituted analogs resonate at δ 3.70–3.90 ppm, while iodine’s heavy atom effect may cause deshielding of adjacent protons .
- ¹³C-NMR : Halogenated carbons exhibit characteristic downfield shifts (e.g., C-I at ~95–105 ppm, C-Br at ~110–120 ppm) .
- MS : Molecular ion peaks for bromo- and iodo-substituted benzenes are typically prominent, with isotopic patterns aiding identification .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 1-Bromo-2-chloro-3-iodo-4-methoxybenzene | 361.38 | ~300 (est.) | 80–85 (est.) | Low in water |
| 4-Bromo-2-chloro-1-methoxybenzene | 235.46 | 223 | 10–13 | Moderate in DCM |
| 1-Bromo-3-chloro-4-iodobenzene | 297.33 | ~260 | 45–50 | Low in ethanol |
| 1-Bromo-4-fluoro-2-methoxybenzene | 219.02 | 201 | - | High in ether |
Est. = Estimated based on analog data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
